molecular formula C13H14O3 B13978590 3-[2-(Benzoyloxy)ethyl]cyclobutanone CAS No. 346425-60-3

3-[2-(Benzoyloxy)ethyl]cyclobutanone

Cat. No.: B13978590
CAS No.: 346425-60-3
M. Wt: 218.25 g/mol
InChI Key: KPNXITVTIHPNAF-UHFFFAOYSA-N
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Description

3-[2-(Benzoyloxy)ethyl]cyclobutanone is an organic compound that belongs to the class of cyclobutanones. Cyclobutanones are four-membered cyclic ketones, and this particular compound features a benzoyloxyethyl substituent. It is a colorless liquid at room temperature and is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Benzoyloxy)ethyl]cyclobutanone typically involves multiple steps. One common method starts with 3-dibromo-2,2-dimethoxypropane and diisopropyl malonate as starting materials. The process involves a nucleophilic substitution reaction under alkaline conditions to form cyclobutane intermediates. The reaction conditions include:

    Alkali: Sodium hydride (NaH), n-butyl lithium, or potassium tert-butoxide.

    Solvent: Dimethylformamide (DMF), dimethylacetamide (DMA), or N-methyl-2-pyrrolidone (NMP).

    Temperature: 120-140°C.

    Reaction Time: 20-24 hours.

The intermediate cyclobutane is then deprotected and hydrolyzed under acidic conditions to obtain 3-oxocyclobutanecarboxylic acid. This compound is converted into a carboxylic acid silver salt, which reacts with elemental bromine through the Hunsdiecker reaction to yield a bromoalkane. Finally, the bromoalkane undergoes nucleophilic substitution with benzyl alcohol to produce this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. The process is designed to be simple, cost-effective, and efficient, with mild reaction conditions and straightforward reaction operations .

Chemical Reactions Analysis

Types of Reactions

3-[2-(Benzoyloxy)ethyl]cyclobutanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzoyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-[2-(Benzoyloxy)ethyl]cyclobutanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It serves as a precursor for the synthesis of drugs and medical imaging agents.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-[2-(Benzoyloxy)ethyl]cyclobutanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanone: The parent compound, a simple four-membered cyclic ketone.

    Cyclopentanone: A five-membered cyclic ketone with similar reactivity.

    Cyclohexanone: A six-membered cyclic ketone with broader applications.

Uniqueness

3-[2-(Benzoyloxy)ethyl]cyclobutanone is unique due to its benzoyloxyethyl substituent, which imparts distinct chemical and physical properties. This makes it valuable in specific synthetic and research applications where other cyclobutanones or cyclic ketones may not be suitable .

Properties

CAS No.

346425-60-3

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

2-(3-oxocyclobutyl)ethyl benzoate

InChI

InChI=1S/C13H14O3/c14-12-8-10(9-12)6-7-16-13(15)11-4-2-1-3-5-11/h1-5,10H,6-9H2

InChI Key

KPNXITVTIHPNAF-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1=O)CCOC(=O)C2=CC=CC=C2

Origin of Product

United States

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